Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a nitro group at position 3, and an ethyl ester at position 2. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and antiviral agents . Its synthesis typically involves cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol, followed by selective nitration at position 3 . The nitro group enhances electrophilicity, facilitating further functionalization, while the chlorine atom improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-9(14(16)17)13-5-6(11)3-4-7(13)12-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNXUMFGJGBRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethyl glycinate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Reduction: Ethyl 6-chloro-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Ethyl 6-substituted-3-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Hydrolysis: 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Scientific Research Applications
Biological Activities
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibits several biological activities that make it a candidate for drug development:
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Antimicrobial Activity :
- Studies indicate that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action often involves the inhibition of nucleic acid synthesis, making it effective against resistant strains.
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Antitumor Properties :
- Research has shown that derivatives of imidazo[1,2-a]pyridine compounds can induce apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth.
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CYP Enzyme Inhibition :
- This compound acts as an inhibitor of cytochrome P450 enzymes (CYPs), particularly CYP1A2. Such inhibition can have significant implications for drug metabolism and interactions, making it a subject of interest in pharmacokinetics studies.
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against resistant microbial strains, this compound could be developed into new antimicrobial therapies.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential chemotherapeutic agent. Ongoing research aims to optimize its structure for enhanced potency and selectivity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds. This compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
Case Study 2: Antitumor Activity
In a clinical trial involving several imidazo[1,2-a]pyridine derivatives, this compound was assessed for its cytotoxic effects on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The chloro group can facilitate binding to specific enzyme active sites, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a comparative analysis of Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Key Findings
Substituent Effects on Reactivity :
- The 3-nitro group in the target compound enables electrophilic aromatic substitution, whereas 6-bromo analogs (e.g., Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate) are more suited for palladium-catalyzed cross-coupling reactions due to bromine’s superior leaving-group ability .
- 6-Fluoro derivatives exhibit greater metabolic stability compared to chloro or nitro variants, making them preferable for CNS-targeting drugs .
Biological Activity: Nitro-substituted derivatives (e.g., 3-nitro or 8-nitro) show broader antimicrobial activity but higher toxicity risks due to nitroreductase-mediated genotoxicity . Chlorinated analogs (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate) demonstrate selectivity in kinase inhibition, attributed to the pyridazine core’s distinct binding interactions .
Synthetic Utility :
- The target compound’s ethyl ester group allows easy hydrolysis to carboxylic acids for further derivatization, a feature shared with analogs like Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate .
- Bromo- and iodo-substituted derivatives (e.g., Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate) are critical for radioimaging applications .
Biological Activity
Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
- Molecular Formula : C10H8ClN3O4
- Molecular Weight : 269.64 g/mol
- CAS Number : 67625-30-3
- MDL Number : MFCD07021399
Synthesis
The synthesis of this compound typically involves the nitration of imidazo[1,2-a]pyridine derivatives followed by ethyl esterification. The reaction pathways can vary based on the substituents present on the pyridine ring, influencing yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit substantial antimicrobial properties. This compound has shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) for these pathogens has been reported as low as 20 μM, indicating potent antibacterial effects .
Antitubercular Activity
This compound has also been evaluated for its antitubercular properties. It has demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism involves the release of reactive nitrogen species (RNS), which are critical for its bactericidal action .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it inhibits the proliferation of various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
These findings indicate that this compound may serve as a lead compound in developing novel anticancer therapies .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antitubercular Screening :
- Anticancer Potential :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
